molecular formula C19H36O2 B10786784 9S,10R-methylene-octadecanoic acid

9S,10R-methylene-octadecanoic acid

Cat. No.: B10786784
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-MSOLQXFVSA-N
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Description

9S,10R-methylene-octadecanoic acid: is a cyclopropane fatty acid, also known as dihydrosterculic acid. This compound is characterized by the presence of a cyclopropane ring within its long hydrocarbon chain. It has been identified in various biological sources, including bacteria and the digestive glands of certain mollusks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9S,10R-methylene-octadecanoic acid typically involves the cyclopropanation of unsaturated fatty acids. One common method is the reaction of oleic acid with a carbene precursor, such as diazomethane, under controlled conditions to form the cyclopropane ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as bacterial cultures or mollusk tissues, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

9S,10R-methylene-octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9S,10R-methylene-octadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9S,10R-methylene-octadecanoic acid involves its incorporation into cell membranes, where it can influence membrane properties and signaling pathways. It has been shown to activate protein kinase C in a calcium-dependent manner, which can affect various cellular processes, including acid secretion in gastric cells .

Comparison with Similar Compounds

Similar Compounds

  • cis-9,10-methylene-octadecanoic acid
  • Dihydrosterculic acid
  • Cyclopropaneoctanoic acid, 2-octyl-

Uniqueness

9S,10R-methylene-octadecanoic acid is unique due to its specific stereochemistry and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to other fatty acids. Its ability to modulate membrane properties and activate specific signaling pathways sets it apart from similar compounds .

Properties

IUPAC Name

8-[(1S,2R)-2-octylcyclopropyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZQLDUVAKMBQ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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